Methyl(prop-1-en-2-yl)carbamyl chloride
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Overview
Description
Methyl(prop-1-en-2-yl)carbamyl chloride, also known as N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride, is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol . This compound is a member of the carbamoyl chloride family, which is characterized by the presence of the functional group R2NC(O)Cl . Carbamoyl chlorides are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents .
Preparation Methods
The synthesis of Methyl(prop-1-en-2-yl)carbamyl chloride can be achieved through several methods. One common approach involves the reaction of an amine with phosgene (COCl2) :
2R2NH+COCl2→R2NCOCl+[R2NH2]Cl
Another method involves the addition of hydrogen chloride (HCl) to isocyanates :
RNCO+HCl→RNHCOCl
These reactions are typically carried out under controlled conditions to avoid the formation of unwanted by-products. Industrial production methods often involve the use of specialized equipment to handle the toxic and reactive nature of phosgene and hydrogen chloride.
Chemical Reactions Analysis
Methyl(prop-1-en-2-yl)carbamyl chloride undergoes various chemical reactions, including:
R2NCOCl+H2O→R2NC(O)OH+HCl
Reaction with Alcohols: It reacts with alcohols in the presence of a base such as pyridine to form carbamates:
R2NCOCl+R′OH+C5H5N→R2NC(O)OR′+C5H5NHCl
Substitution Reactions: It can undergo substitution reactions with various nucleophiles to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl(prop-1-en-2-yl)carbamyl chloride has several applications in scientific research, including:
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl(prop-1-en-2-yl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Methyl(prop-1-en-2-yl)carbamyl chloride can be compared with other carbamoyl chlorides, such as dimethylcarbamoyl chloride and diethylcarbamoyl chloride . These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. For example, dimethylcarbamoyl chloride has a melting point of -90°C and a boiling point of 93°C .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique reactivity and ability to form a wide range of derivatives make it a valuable tool for chemists and researchers.
Properties
CAS No. |
62179-53-7 |
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Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.57 g/mol |
IUPAC Name |
N-methyl-N-prop-1-en-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-4(2)7(3)5(6)8/h1H2,2-3H3 |
InChI Key |
PRJKCOCJGKMBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N(C)C(=O)Cl |
Origin of Product |
United States |
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